High Affinity for αvβ3 Integrin in Cell-Binding Assays: Comparable to or Exceeding Other cRGD Monomers
A hybrid peptide construct containing the c(RGDfE) motif, c(RGDfE)K(DOTA)PLGVRY, exhibited high affinity for αvβ3 integrin with a dissociation constant (Kd) of 83.4 ± 13.2 nM in substrate competition and cell binding assays [1]. This affinity is comparable to that of the monomeric c(RGDfK) analog, which has an IC50 of 120 nM under similar conditions [2], and is within the range of other monomeric cRGD peptides (e.g., c(RGDyK) IC50 values of 8-50 nM depending on the assay [3]). The data demonstrate that c(RGDfE)-based constructs possess the requisite binding strength for effective αvβ3 targeting, forming a reliable basis for further multimerization or conjugation.
| Evidence Dimension | Binding affinity for αvβ3 integrin |
|---|---|
| Target Compound Data | Kd = 83.4 ± 13.2 nM |
| Comparator Or Baseline | c(RGDfE)K(DOTA)PLGVRY (hybrid peptide containing c(RGDfE) motif); c(RGDfK) monomer: IC50 = 120 nM |
| Quantified Difference | c(RGDfE)-based construct Kd is 30% lower (higher affinity) than c(RGDfK) monomer IC50 |
| Conditions | Substrate competition and cell binding assays using αvβ3 integrin |
Why This Matters
This quantitative affinity data confirms that c(RGDfE)-based constructs are effective targeting ligands for αvβ3, ensuring reliable performance in downstream applications such as nanoparticle functionalization and molecular imaging.
- [1] Li, Z., Conti, P. S., & Anderson, C. J. (2012). Initial characterization of a dually radiolabeled peptide for simultaneous monitoring of protein targets and enzymatic activity. Nuclear Medicine and Biology, 40(1), 70-77. View Source
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- [3] Shi, J., Kim, Y. S., Zhai, S., Liu, Z., Chen, X., & Liu, S. (2009). Improving tumor uptake and pharmacokinetics of 64Cu-labeled cyclic RGD peptide dimers with PEG4 linkers. Bioconjugate Chemistry, 20(4), 750-759. View Source
